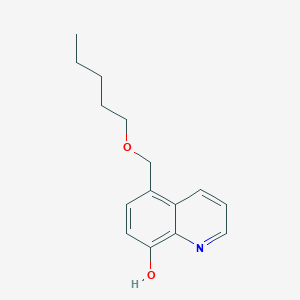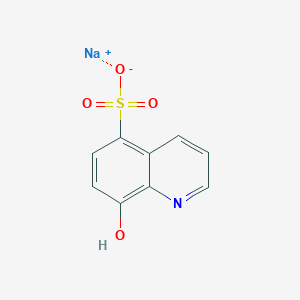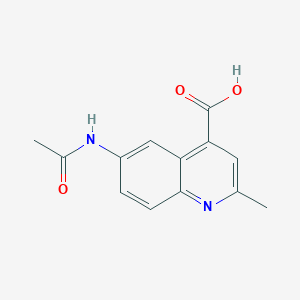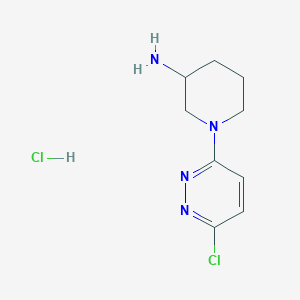![molecular formula C12H14ClN3O B11867638 4-Chloro-6-methyl-7-((tetrahydrofuran-2-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11867638.png)
4-Chloro-6-methyl-7-((tetrahydrofuran-2-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-6-methyl-7-((tetrahydrofuran-2-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that features a pyrrolo[2,3-d]pyrimidine core. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the tetrahydrofuran moiety and the chloro and methyl substituents contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-methyl-7-((tetrahydrofuran-2-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic synthesis. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable pyrimidine derivative, the introduction of the tetrahydrofuran moiety can be achieved through nucleophilic substitution reactions. The chloro and methyl groups are introduced via halogenation and alkylation reactions, respectively.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and solvent selection to facilitate the desired transformations efficiently. Continuous flow reactors and automated synthesis platforms may also be employed to scale up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-6-methyl-7-((tetrahydrofuran-2-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) and alkylating agents such as methyl iodide (CH3I) are typical reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Applications De Recherche Scientifique
4-Chloro-6-methyl-7-((tetrahydrofuran-2-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-Chloro-6-methyl-7-((tetrahydrofuran-2-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine derivatives: These compounds share the pyrrolo core and exhibit similar biological activities.
Indole derivatives: Indole-based compounds also have a heterocyclic structure and are known for their diverse biological activities.
Tetrahydrofuran derivatives: Compounds containing the tetrahydrofuran moiety are studied for their unique chemical properties and applications.
Uniqueness
4-Chloro-6-methyl-7-((tetrahydrofuran-2-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidine is unique due to the combination of its substituents and the specific arrangement of its heterocyclic core
Propriétés
Formule moléculaire |
C12H14ClN3O |
|---|---|
Poids moléculaire |
251.71 g/mol |
Nom IUPAC |
4-chloro-6-methyl-7-(oxolan-2-ylmethyl)pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C12H14ClN3O/c1-8-5-10-11(13)14-7-15-12(10)16(8)6-9-3-2-4-17-9/h5,7,9H,2-4,6H2,1H3 |
Clé InChI |
ZQWPROZLWBVXHC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(N1CC3CCCO3)N=CN=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Methoxy-3-methylimidazo[1,2-b]isoquinoline-5,10-dione](/img/structure/B11867578.png)
![Ethyl 2-methyl-[3,4'-bipyridine]-5-carboxylate](/img/structure/B11867581.png)
![8-Iodo-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B11867585.png)





![5,7-Dichloro-3-isopropyl-1-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11867626.png)
![2-(Azetidin-3-yl)-6-bromopyrazolo[1,5-a]pyridine](/img/structure/B11867631.png)
![1,6-Dichlorobenzo[C][1,8]naphthyridine](/img/structure/B11867644.png)

